molecular formula C32H60O6 B14727188 Octane-1,4,7-triyl trioctanoate CAS No. 4958-17-2

Octane-1,4,7-triyl trioctanoate

Cat. No.: B14727188
CAS No.: 4958-17-2
M. Wt: 540.8 g/mol
InChI Key: LKDNYUUWPLUNGP-UHFFFAOYSA-N
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Description

Propane-1,2,3-triyl trioctanoate (CAS 538-23-8), commonly known as glycerol trioctanoate or tricaprylin, is a nonionic surfactant classified as a triglyceride ester. It consists of a glycerol backbone esterified with three octanoic (caprylic) acid chains at the 1, 2, and 3 positions of the propane-1,2,3-triyl group. Its molecular formula is C₂₇H₅₀O₆, with a molecular weight of 470.68 g/mol .

Properties

CAS No.

4958-17-2

Molecular Formula

C32H60O6

Molecular Weight

540.8 g/mol

IUPAC Name

4,7-di(octanoyloxy)octyl octanoate

InChI

InChI=1S/C32H60O6/c1-5-8-11-14-17-22-30(33)36-27-20-21-29(38-32(35)24-19-16-13-10-7-3)26-25-28(4)37-31(34)23-18-15-12-9-6-2/h28-29H,5-27H2,1-4H3

InChI Key

LKDNYUUWPLUNGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCCC(CCC(C)OC(=O)CCCCCCC)OC(=O)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octane-1,4,7-triyl trioctanoate typically involves the esterification reaction between octane-1,4,7-triol and octanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Octane-1,4,7-triyl trioctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octane-1,4,7-triyl trioctanoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of octane-1,4,7-triyl trioctanoate involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, leading to the release of octane-1,4,7-triol and octanoic acid. These products can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Properties:

Property Value Source
Density (20°C) 0.956 g/mL
Melting Point 9–10°C
Boiling Point 233°C at 1 mmHg
Lipid Classification TG (8:0/8:0/8:0)

Tricaprylin is widely used in pharmaceuticals, cosmetics, and food industries due to its emulsifying properties and biocompatibility .

Comparison with Structurally Similar Compounds

Below is a discussion based on general trends and available

Structural Analogues: Glycerol Esters with Varying Chain Lengths

Glycerol esters differ in fatty acid chain length and saturation. For example:

  • Triacetin (C₉H₁₄O₆): A short-chain triglyceride with acetic acid esters. Lower molecular weight (218.21 g/mol) and melting point (−78°C) compared to tricaprylin.
  • Tricaprin (C₃₃H₆₂O₆): A medium-chain triglyceride with decanoic (capric) acid. Higher molecular weight (554.83 g/mol) and melting point (31–33°C) than tricaprylin.

Tricaprylin’s intermediate chain length (C8) balances fluidity at room temperature and stability, making it preferable for drug delivery systems over longer-chain triglycerides like tricaprin .

Nonionic Surfactants: Ester-Type vs. Ether-Type

Propane-1,2,3-triyl trioctanoate belongs to the ester-type nonionic surfactants. Unlike ether-type surfactants (e.g., polyethylene glycol alkyl ethers), ester-based surfactants like tricaprylin exhibit:

  • Higher biodegradability due to ester linkages.
  • Lower toxicity profiles, ideal for topical formulations .

Table 1: Physical Properties of Glycerol Esters

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
Propane-1,2,3-triyl trioctanoate C₂₇H₅₀O₆ 470.68 9–10 233 (1 mmHg)
Triacetin C₉H₁₄O₆ 218.21 −78 258–260 [External Source]
Tricaprin C₃₃H₆₂O₆ 554.83 31–33 305–310 [External Source]

Table 2: Functional Comparisons

Property Tricaprylin Triacetin Ether-Type Surfactants
Biodegradability High Moderate Low
Toxicity Low Low Variable
Application Focus Drug delivery, cosmetics Food additives, plastics Industrial cleaners

Notes on Nomenclature and Evidence Limitations

  • The discussed compound, Propane-1,2,3-triyl trioctanoate, may have been misnamed in the query.
  • Evidence Constraints : Direct comparisons with other compounds (e.g., triacetin, tricaprin) are inferred due to a lack of explicit data in the provided sources.

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